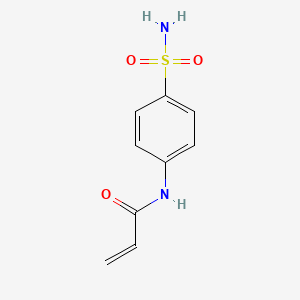

N-(4-(Aminosulphonyl)phenyl)acrylamide

Übersicht

Beschreibung

N-(4-(Aminosulphonyl)phenyl)acrylamide (NAPAA) is an important synthetic organic compound that has been widely used in research and laboratory experiments for many years. It is a versatile molecule that is used in a variety of applications and can be synthesized in a number of ways.

Wissenschaftliche Forschungsanwendungen

Copolymerization Systems

N-(4-(aminosulfonyl)phenyl)acrylamide (ASPAA) has been a subject of interest in the study of copolymerization systems. ASPAA was synthesized and copolymerized with acrylonitrile (AN) and methyl methacrylate (MMA), demonstrating its reactivity and potential in creating new copolymer materials. The copolymer composition and reactivity ratios were determined, highlighting ASPAA's versatility in polymer science (W. Zhi-xue, 2004).

Polymerization Monomer

Research on N-[(4-bromo-3,5-difluorine) phenyl]acrylamide, a similar compound to ASPAA, has revealed its role as a novel monomer for polymerization reactions. The solubility data in various solvent compositions were essential for its application in industrial product and process design, indicating the significance of acrylamide derivatives in creating functional polymers (Xinding Yao et al., 2010).

Polyacrylamide Production

Acrylamide, a key component in ASPAA, is extensively used in the production of polyacrylamides. These polymers have widespread applications in water treatment, paper processing, and other industrial areas. Studies have focused on understanding the formation, chemistry, and industrial applications of acrylamide, contributing to the knowledge base surrounding compounds like ASPAA (D. Taeymans et al., 2004).

Reactivity and Antiproliferative Activity

N-(4-nitrophenyl)acrylamide, another derivative of acrylamide, was studied for its reactivity and antiproliferative activity. The research included synthesizing, characterizing, and understanding its interaction with nucleic acid bases and receptors. This opens possibilities for acrylamide derivatives, like ASPAA, in biomedical research (E. Tanış et al., 2019).

Rubber Antioxidant

The study of N-(4-aminodiphenylmethane) acrylamide (ADPMA), closely related to ASPAA, in the field of polymer science has shown its potential as an antioxidant in rubber manufacturing. The grafting of ADPMA onto natural rubber and its impact on the mechanical properties of rubber products provides insights into the functionalization of acrylamides in industrial applications (A. El‐Wakil, 2006).

Chiral Station

ary Phases in ChromatographyAcrylamide derivatives have been synthesized for application as chiral stationary phases (CSPs) in chromatography. By attaching optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives to macroporous silica, these CSPs demonstrated improved performance in separating racemic compounds. This application is significant for analytical chemistry and pharmaceutical research, suggesting similar potential for ASPAA (Y. Tian et al., 2010).

Fluorescence Studies with Bovine Serum Albumin

Research involving p-hydroxycinnamic acid amides, which are structurally related to acrylamide derivatives like ASPAA, explored their interaction with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. Such studies contribute to understanding the bio-interactions of acrylamide derivatives, which can be critical in developing new biologically active materials or pharmaceuticals (Fa-Yan Meng et al., 2012).

Antiviral Bioactivities

The synthesis and characterization of acrylamides, including derivatives similar to ASPAA, have shown promise in the field of antiviral research. Studies on their bioactivities, including their effectiveness against viruses like TMV, underline the potential of these compounds in pharmaceutical applications (Jia-qiang Yang et al., 2010).

Polymer Electrolytes

Acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide copolymers have been investigated for their potential as hosts for lithium ion conducting electrolytes. The study of their composition, molecular weight, and ion conductivity opens up new avenues for these acrylamides in the development of advanced materials for energy storage applications (An-ran Wang et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in nitric acid solutions of metals like copper. Such research is crucial in the field of materials science and engineering, providing insights into how acrylamide compounds like ASPAA can be used to enhance the durability and lifespan of metal components (Ahmed Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSWHLCRAFXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180852 | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-99-0 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC506350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminosulphonyl)phenyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

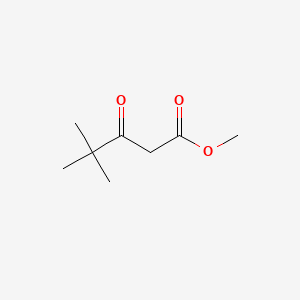

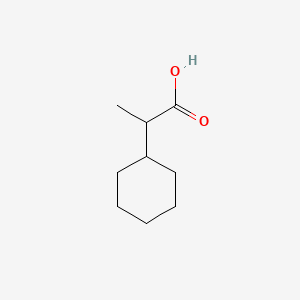

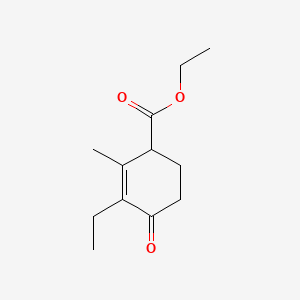

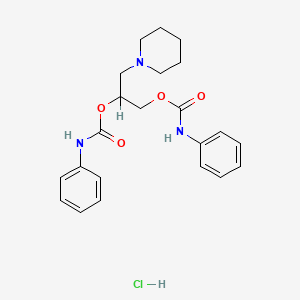

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?

A: (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide has been shown to inhibit the enzymatic activities of the SARS coronavirus helicase. [] This enzyme is crucial for viral replication as it unwinds double-stranded DNA, a process essential for viral replication. While the exact binding mechanism is yet to be elucidated, the compound demonstrably inhibits both the ATP hydrolysis and the DNA unwinding functions of the helicase. [] This dual inhibition suggests that (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide could potentially disrupt multiple stages of the viral replication cycle.

Q2: What is the known in vitro activity of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?

A: In vitro studies have demonstrated the inhibitory effect of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide on SARS-CoV helicase. The compound exhibits an IC50 value of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding. [] These values indicate the concentration of the compound required to inhibit 50% of the respective enzymatic activity. Furthermore, at a concentration of 40 µM, the compound did not show significant cytotoxicity, suggesting a potential therapeutic window. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)